ADX 10059 hydrochloride is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [] It is classified as a small molecule inhibitor and plays a significant role in scientific research, particularly in investigating the role of mGluR5 in various physiological and pathological conditions.
While the specific molecular structure of ADX 10059 hydrochloride is not discussed in the provided papers, its classification as a negative allosteric modulator of mGluR5 suggests that it binds to an allosteric site on the receptor, distinct from the glutamate binding site. [] This binding interaction modulates the receptor's activity by altering its conformation, thereby influencing downstream signaling pathways.
ADX 10059 hydrochloride exerts its effects by selectively binding to mGluR5 as a negative allosteric modulator. [] This binding inhibits the activity of mGluR5, a G protein-coupled receptor, which plays a role in regulating neuronal excitability and synaptic plasticity.
ADX 10059 hydrochloride has shown promise as a potential treatment for migraine. [] Research suggests that it can effectively reduce migraine symptoms, possibly by modulating glutamatergic transmission in the brain, which is thought to play a role in migraine pathogenesis. [] Clinical trials have demonstrated significant improvements in migraine following acute treatment with ADX 10059 hydrochloride. []
Early research suggests that ADX 10059 hydrochloride might be beneficial in managing gastroesophageal reflux disease. [, ] This potential benefit likely stems from its ability to inhibit transient lower esophageal sphincter relaxations (TLESRs), a key contributor to GERD. [, ]
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0